Tryptoline

Catalog No.
S583530
CAS No.
16502-01-5
M.F
C11H12N2
M. Wt
172.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tryptoline

CAS Number

16502-01-5

Product Name

Tryptoline

IUPAC Name

2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

InChI

InChI=1S/C11H12N2/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10/h1-4,12-13H,5-7H2

InChI Key

CFTOTSJVQRFXOF-UHFFFAOYSA-N

SMILES

C1CNCC2=C1C3=CC=CC=C3N2

Solubility

>25.8 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

1,2,3,4-tetrahydro-beta-carboline, 9H-1,2,3,4-tetrahydropyrido(3,4-b)indole, noreleagnine, tetrahydro-beta-carboline, tetrahydronorharmane, THbetaC, triptoline, tryptoline, tryptoline hydrochloride, tryptoline monohydrochloride

Canonical SMILES

C1CNCC2=C1C3=CC=CC=C3N2
  • Protein synthesis: Tryptophan is a building block of proteins, which are essential for numerous bodily functions, including tissue repair, enzyme activity, and immune function .
  • Neurotransmitter production: Tryptophan is a precursor to several neurotransmitters, including serotonin, melatonin, and tryptamine. These neurotransmitters are involved in various functions, including mood regulation, sleep, appetite, and pain perception .
  • Vitamin B3 (niacin) synthesis: The body can convert a small amount of tryptophan to niacin, a B vitamin that plays a role in energy metabolism and nervous system function .

Due to its involvement in these important processes, tryptophan has been the subject of various scientific research investigations:

Tryptophan and Mood Disorders

Research has explored the potential role of tryptophan in treating mood disorders like depression. Studies suggest that low serotonin levels are linked to depression, and since tryptophan is a precursor to serotonin, it has been investigated as a potential therapeutic option.

However, the evidence for the effectiveness of tryptophan supplementation in treating depression is mixed. While some studies have shown positive results, others have not. More research is needed to determine the efficacy and safety of tryptophan supplementation for this purpose .

Tryptophan and Sleep

Tryptophan is a precursor to melatonin, a hormone involved in regulating sleep-wake cycles. Some research suggests that tryptophan supplementation may improve sleep quality in individuals with sleep problems, but the results are not conclusive. Further research is needed to understand the role of tryptophan in sleep regulation and the potential benefits of supplementation for sleep improvement .

Other Research Areas

Tryptophan is also being investigated in other areas of research, including:

  • Cognitive function: Some studies suggest that tryptophan supplementation may improve cognitive function, but the evidence is limited and further research is needed .
  • Pain management: Some research suggests that tryptophan may play a role in pain management, but more research is needed to understand its potential role in this area .

Tryptoline, also known as tetrahydro-β-carboline or tetrahydronorharmane, is a natural organic compound that belongs to the class of alkaloids related to tryptamines. It features a bicyclic structure, which contributes to its diverse biological activities and pharmacological properties. Tryptoline is primarily recognized for its role as a competitive selective inhibitor of monoamine oxidase type A, an enzyme crucial for the metabolism of neurotransmitters such as serotonin and norepinephrine. This inhibition leads to elevated levels of these neurotransmitters in the brain, which can influence mood and cognitive function .

, particularly those involving cyclization and condensation. Notably, it can undergo Pictet-Spengler reactions, which are essential for synthesizing β-carboline derivatives. In these reactions, tryptamine reacts with aldehydes in the presence of acidic catalysts, yielding tryptoline and its derivatives. Additionally, tryptoline can react with activated olefins under specific conditions to form complex structures through ring distortion strategies .

Tryptoline exhibits significant biological activity, particularly as an inhibitor of monoamine oxidase type A. Its derivatives, such as 5-hydroxytryptoline and 5-methoxytryptoline (pinoline), have shown potent inhibitory effects with IC50 values of 0.5 μM and 1.5 μM, respectively . Furthermore, tryptoline acts as a reuptake inhibitor for serotonin and epinephrine, demonstrating a higher selectivity for serotonin. This activity suggests potential applications in treating mood disorders and other psychiatric conditions .

The synthesis of tryptoline can be achieved through several methods:

  • Pictet-Spengler Reaction: This method involves the reaction of tryptamine with aldehydes in an acidic medium. Recent advancements have highlighted the use of l-tartaric acid as a catalyst in aqueous conditions, yielding crystalline forms of tryptoline with good yields (25–45%) without requiring extensive purification steps .
  • Mannich Reaction: Tryptoline can also be synthesized via the Mannich reaction by combining formaldehyde with piperazine derivatives .
  • Ring Distortion Strategies: These involve altering the ring structure of tryptoline through various

Tryptoline and its derivatives have several applications in pharmacology and medicinal chemistry:

  • Antidepressant Effects: Due to its action on monoamine oxidase and neurotransmitter reuptake, tryptoline shows promise in treating depression and anxiety disorders.
  • Cancer Research: Some derivatives exhibit cytotoxic properties against cancer cell lines, suggesting potential roles in cancer therapeutics .
  • Neuroprotective Agents: The antioxidant properties of tryptoline derivatives may offer protective effects against neurodegenerative diseases.

Studies have demonstrated that tryptoline interacts with various proteins involved in cellular signaling and metabolism. For instance, its binding affinity to specific receptors has been investigated using chemical proteomic approaches, revealing interactions with over 300 diverse proteins. These interactions underscore its potential multifunctionality beyond mere enzymatic inhibition .

Tryptoline shares structural similarities with several other compounds within the β-carboline family and related alkaloids. Here are some notable comparisons:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
TryptamineIndole structurePrecursor to neurotransmittersLess potent MAO inhibitor than tryptoline
Harmaneβ-Carboline derivativeNeurotoxic effects; potential carcinogenAssociated with higher toxicity
PinolineMethoxy-substitutedMAO inhibitor; neuroprotective effectsExhibits strong antioxidant activity
5-HydroxytryptolineHydroxyl group at position 5Potent MAO inhibitorStronger inhibition than tryptoline

Tryptoline's unique combination of structural features and biological activities distinguishes it from these similar compounds, particularly in its selective inhibition of monoamine oxidase type A and its reuptake inhibition properties.

Physical Description

Solid

XLogP3

1.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

172.100048391 g/mol

Monoisotopic Mass

172.100048391 g/mol

Heavy Atom Count

13

UNII

65027TMI0H

Related CAS

58911-02-7 (mono-hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Neurotoxins

Pictograms

Irritant

Irritant

Other CAS

16502-01-5

Wikipedia

Tryptoline

Dates

Modify: 2023-09-14
Kobayashi et al. Chemical reversal of abnormalities in cells carrying mitochondrial DNA mutations. Nature Chemical Biology, doi: 10.1038/Chemical reversal of abnormalities in cells carrying mitochondrial DNA mutations., published online 9 November 2020

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